molecular formula C14H20N2 B13045394 (R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine

(R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine

Cat. No.: B13045394
M. Wt: 216.32 g/mol
InChI Key: ZUIMIERCUULAAC-CQSZACIVSA-N
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Description

®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine is an organic compound that features a cyclopropyl group attached to a phenyl ring, which is further substituted with a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable leaving group on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the desired product’s purity.

Chemical Reactions Analysis

Types of Reactions

®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.

    Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of ®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine involves its interaction with molecular targets, such as receptors or enzymes. The cyclopropyl and pyrrolidinyl groups contribute to the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanol
  • ®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]acetic acid
  • ®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]ethylamine

Uniqueness

®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclopropyl group provides rigidity and steric hindrance, while the pyrrolidinyl group enhances binding interactions with biological targets.

This compound’s unique structure makes it a valuable tool in medicinal chemistry and drug discovery, offering potential advantages over similar compounds in terms of selectivity and efficacy.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

(R)-cyclopropyl-(4-pyrrolidin-1-ylphenyl)methanamine

InChI

InChI=1S/C14H20N2/c15-14(11-3-4-11)12-5-7-13(8-6-12)16-9-1-2-10-16/h5-8,11,14H,1-4,9-10,15H2/t14-/m1/s1

InChI Key

ZUIMIERCUULAAC-CQSZACIVSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)[C@@H](C3CC3)N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(C3CC3)N

Origin of Product

United States

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